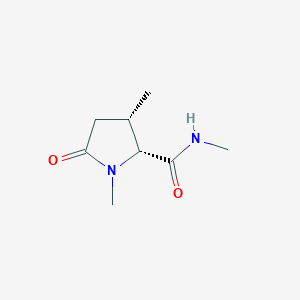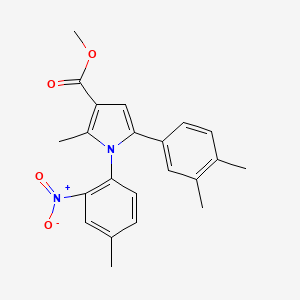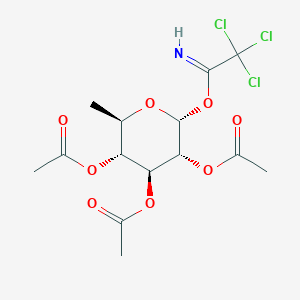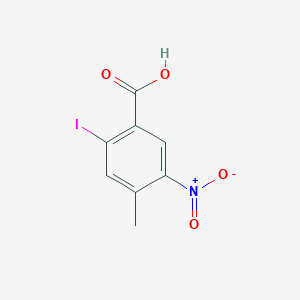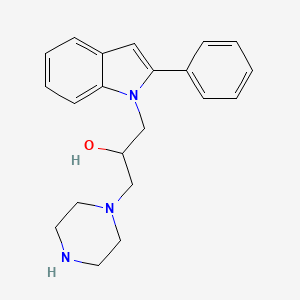
2-Methyl-indan-2-carboxylic acid hydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-indan-2-carboxylic acid hydrazide is a chemical compound that belongs to the class of hydrazides Hydrazides are organic compounds derived from hydrazine, where one or more hydrogen atoms are replaced by acyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-indan-2-carboxylic acid hydrazide typically involves the reaction of 2-Methyl-indan-2-carboxylic acid with hydrazine hydrate. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
- Dissolve 2-Methyl-indan-2-carboxylic acid in ethanol or methanol.
- Add hydrazine hydrate to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and filter the precipitated product.
- Wash the product with cold ethanol or methanol and dry it under reduced pressure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain a high-purity product.
化学反応の分析
Types of Reactions
2-Methyl-indan-2-carboxylic acid hydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazide group to amines or other reduced forms.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
- Oxidation may yield 2-Methyl-indan-2-carboxylic acid.
- Reduction may produce 2-Methyl-indan-2-carboxamide.
- Substitution reactions can lead to a variety of substituted hydrazides.
科学的研究の応用
2-Methyl-indan-2-carboxylic acid hydrazide has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its hydrazide functional group.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-Methyl-indan-2-carboxylic acid hydrazide involves its interaction with molecular targets through its hydrazide functional group. This group can form covalent bonds with active sites of enzymes or proteins, leading to inhibition or modification of their activity. The specific pathways and targets depend on the context of its application, such as enzyme inhibition in biological systems or chemical reactions in synthetic processes.
類似化合物との比較
Similar Compounds
Indan-2-carboxylic acid hydrazide: Lacks the methyl group, which may affect its reactivity and applications.
2-Methyl-indan-2-carboxylic acid: The carboxylic acid form without the hydrazide group.
2-Methyl-indan-2-carboxamide:
Uniqueness
2-Methyl-indan-2-carboxylic acid hydrazide is unique due to the presence of both the methyl group and the hydrazide functional group. This combination imparts specific chemical reactivity and potential for diverse applications in research and industry. The compound’s structure allows for various modifications and derivatizations, making it a valuable intermediate in synthetic chemistry.
特性
CAS番号 |
1414959-02-6 |
|---|---|
分子式 |
C11H14N2O |
分子量 |
190.24 g/mol |
IUPAC名 |
2-methyl-1,3-dihydroindene-2-carbohydrazide |
InChI |
InChI=1S/C11H14N2O/c1-11(10(14)13-12)6-8-4-2-3-5-9(8)7-11/h2-5H,6-7,12H2,1H3,(H,13,14) |
InChIキー |
KFDLVHSISNLHEM-UHFFFAOYSA-N |
正規SMILES |
CC1(CC2=CC=CC=C2C1)C(=O)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


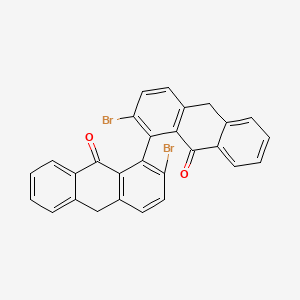
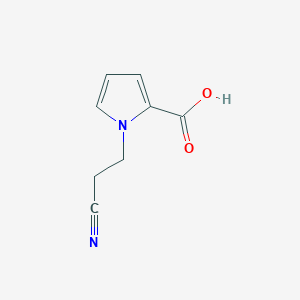
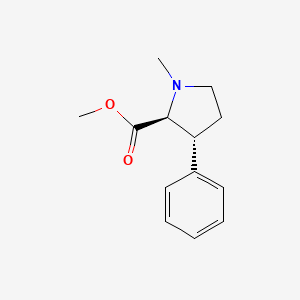
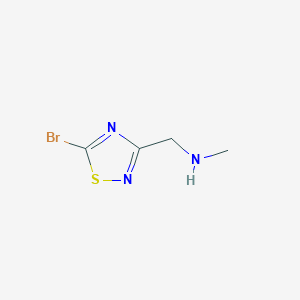
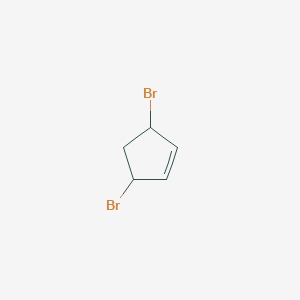
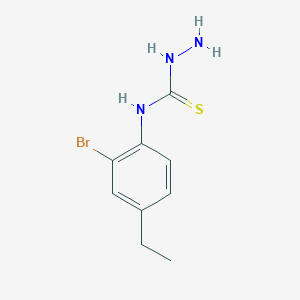
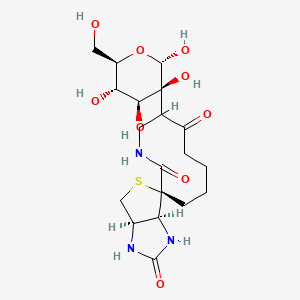
![6-Iodo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B15205586.png)
